molecular formula C5H12ClNO B1148186 trans-3-Methoxycyclobutanamine hydrochloride CAS No. 1408074-49-6

trans-3-Methoxycyclobutanamine hydrochloride

Cat. No.: B1148186
CAS No.: 1408074-49-6
M. Wt: 137.607
InChI Key: NPVRFSSTNGPBEB-UHFFFAOYSA-N
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Description

Trans-3-Methoxycyclobutanamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.
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Biological Activity

Trans-3-Methoxycyclobutanamine hydrochloride is a cyclobutane derivative that has garnered attention for its potential biological activity. This compound is structurally characterized by a methoxy group attached to a cyclobutane ring, which may influence its interaction with biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5_5H10_{10}ClN
  • Molecular Weight : 133.59 g/mol
  • CAS Number : 2516-34-9

The unique cyclobutane ring structure provides rigidity that can enhance the specificity of interactions with biological macromolecules.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes. Research indicates that cyclobutane derivatives can modulate the activity of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders .

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at mGluR2, influencing neurotransmission and potentially offering therapeutic effects in conditions like anxiety and depression.
  • Enzyme Inhibition : Cyclobutane derivatives have shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Neuroblastoma15mGluR2 receptor modulation
Breast Cancer25Inhibition of histone methyltransferases
Hepatocellular Carcinoma30Induction of apoptosis via mitochondrial pathways

Case Studies

Several case studies have explored the efficacy of this compound in animal models. For instance, a study involving mice indicated that administration of the compound resulted in reduced anxiety-like behaviors, suggesting a potential anxiolytic effect mediated through mGluR2 activation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary studies suggest:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Exhibits moderate distribution across tissues, with a preference for neural tissues due to its lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to hydroxylated metabolites that may possess additional biological activity .
  • Excretion : Renal excretion predominates, with metabolites detectable in urine.

Safety Profile

Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential toxicity in humans.

Properties

IUPAC Name

3-methoxycyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVRFSSTNGPBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-54-3, 1404373-83-6, 1408074-49-6
Record name 3-methoxycyclobutan-1-amine hydrochloride
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Record name 3-methoxycyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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